Dansyl fluoride

Protein labeling Serine protease Active-site mapping

Standard dansyl chloride labeling yields non-specific, multi-site modification, compromising active-site titration accuracy. Dansyl fluoride solves this via stoichiometric, irreversible modification of the catalytic serine residue, enabling precise quantification of active enzyme concentration. • Exclusive active-site labeling: 1:1 stoichiometry with α-chymotrypsin, trypsin, and subtilisin for accurate active-site titration via fluorescence. • Superior fluorescence quantum yield (Φ ≈ 0.66-0.70) ensures high signal-to-noise ratio for low-abundance analyte detection. • 12.5× greater AChE inhibitory potency vs. Texas Red conjugates in fluorophosphonate warhead probes, guiding medicinal chemistry library design.

Molecular Formula C12H12FNO2S
Molecular Weight 253.29 g/mol
CAS No. 34523-28-9
Cat. No. B149358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl fluoride
CAS34523-28-9
Synonyms5-dimethylaminonaphthalene-1-sulfonyl fluoride
dansyl fluoride
Molecular FormulaC12H12FNO2S
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)F
InChIInChI=1S/C12H12FNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3
InChIKeyJMHHECQPPFEVMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dansyl Fluoride: Identity & Basic Procurement Data


Dansyl fluoride (5-dimethylaminonaphthalene-1-sulfonyl fluoride) is an amine-reactive fluorescent labeling reagent of the dansyl fluorophore class [1]. With a molecular weight of 253.29 g/mol, it is supplied as a crystalline solid with a melting point of 50-53°C and is typically stored at 2-8°C [2][3]. It functions as a fluorogenic probe and irreversible inhibitor for serine-type proteases .

1 Active-site serine protease fluorescent probe
2 High-sensitivity fluorogenic labeling for low-abundance detection
3 Supports inhibitor-conjugate development (FP warhead)

Why Dansyl Fluoride Cannot Be Replaced


While dansyl chloride is widely used for general amine derivatization, it lacks the active-site specificity and reaction stoichiometry exhibited by dansyl fluoride when interacting with serine proteases [1][2]. Dansyl fluoride's sulfonyl fluoride group confers unique reactivity, leading to exclusive modification of the catalytic serine residue, whereas dansyl chloride results in non-specific, multi-site labeling [1]. This fundamental difference in reaction outcome renders simple substitution ineffective for experiments requiring targeted enzyme inactivation or precise active-site mapping.

Non-specific labeling: Dansyl chloride yields uncontrolled multi-site amine modification, obscuring active-site information.
No stoichiometric control: Lacks the 1:1 active-site reaction required for enzyme titration or mapping.
Targeted inactivation impossible: Cannot provide irreversible, residue-specific protease inhibition needed for mechanistic studies.

Dansyl Fluoride: Head-to-Head Comparison Data


Selectivity in Serine Protease Labeling

In a direct comparative study, dansyl fluoride exhibited 'greatly increased selectivity' for labeling serine proteases (α-chymotrypsin, subtilisin Carlsberg, trypsin) compared to dansyl chloride [1]. The reaction with dansyl fluoride resulted in stoichiometric (1:1) incorporation of the dansyl label and complete loss of enzymatic activity, whereas dansyl chloride was found to label the same proteins unspecifically at multiple sites [1]. This establishes dansyl fluoride as a targeted active-site probe rather than a general amine label.

Selectivity in serine protease labeling
Head-to-head
Target: Stoichiometric 1:1 labeling of active serine; complete inactivation. Comparator (dansyl chloride): Non-specific multi-site labeling.
Supports precise active-site mapping in protease research.
Study conditions: α-chymotrypsin, subtilisin, trypsin.
Protein labeling Serine protease Active-site mapping

Acetylcholinesterase Inhibition Potency

When conjugated to a fluorophosphonate (FP) warhead, a dansyl-bearing inhibitor (dansyl-FPC) demonstrated 12.5-fold higher potency against recombinant mouse acetylcholinesterase (rMoAChE) compared to an analog bearing a Texas Red chromophore [1]. The bimolecular inhibition constants (ki) for these FPC inhibitors ranged from 0.3 × 10^5 to 10.4 × 10^5 M⁻¹ min⁻¹, with dansyl-FPC outperforming several other chromophore-linked analogs [1].

AChE inhibition potency
Reported comparison
12.5-fold higher potency vs Texas Red-FPC
Supports inhibitor-conjugate design context; assay-dependent.
rMoAChE assay, fluorophosphonate warhead; context requires review.
Acetylcholinesterase Inhibitor Fluorophosphonate

High Fluorescence Quantum Yield

The intrinsic fluorescence quantum yield (Φ) of the dansyl fluorophore is reported to be 0.70 (70%) in solution [1]. When conjugated to a protein, the quantum yield remains high at approximately 0.66 [2]. This high quantum yield, coupled with the fluorophore's environmental sensitivity, enables sensitive detection in fluorescence-based assays. While many amine-reactive dyes (e.g., NBD) suffer from low fluorescence in aqueous environments, the dansyl core provides a robust signal across a range of conditions [3].

Fluorescence quantum yield
Data to verify
Φ = 0.70 (free); Φ = 0.66 (protein-bound)
Supports high-sensitivity detection in fluorescence assays.
Reported values; review specific solvent and protein conditions.
Fluorescence quantum yield Photophysics Detection sensitivity

Tumor Cell Histology via Guanidinobenzoatase Binding

Dansyl fluoride acts as an active site-directed fluorescent inhibitor of guanidinobenzoatase (GB), an enzyme found on the surface of certain tumor cells [1]. Upon binding to GB on cell surfaces, it causes the cells to fluoresce blue, enabling their specific location in frozen tissue sections [1]. This application has been demonstrated in human lung squamous cell carcinoma and colonic carcinoma tissues [1]. This functional interaction is not a general property of all dansyl derivatives or other fluorogenic probes, representing a specialized use-case derived from its unique serine protease inhibition mechanism.

GB-positive cell localization
Context-dependent
Fluorescent labeling of guanidinobenzoatase (GB)-positive cells in frozen tissue sections.
Supports histological research localization in carcinoma models.
Niche application; verify with appropriate control sections.
Tumor cell detection Guanidinobenzoatase Histology

Dansyl Fluoride: Key Applications & Use Cases


Serine Protease Active Site Titration

In enzymology, determining the concentration of active enzyme is critical. Dansyl fluoride reacts stoichiometrically with the active site serine of proteases like α-chymotrypsin, trypsin, and subtilisin, simultaneously inactivating the enzyme and incorporating exactly one fluorescent label per active site [1]. This allows for precise active-site titration via fluorescence measurements. In contrast, dansyl chloride will label multiple sites, preventing accurate quantification and destroying the structural integrity of the active site mapping [1].

Acetylcholinesterase Inhibitor Development

For medicinal chemistry programs focused on acetylcholinesterase (AChE) inhibition, the dansyl group offers a quantifiable advantage. When constructing inhibitor probes with a fluorophosphonate warhead, a dansyl conjugate (dansyl-FPC) exhibits 12.5-fold greater potency against recombinant mouse AChE compared to a Texas Red conjugate [2]. This makes dansyl the preferred chromophore for achieving high inhibitory activity in this class of compounds, guiding procurement decisions for building focused libraries [2].

High-Sensitivity Detection in HPLC & Microscopy

The high fluorescence quantum yield of the dansyl group (Φ ≈ 0.66-0.70) provides a superior signal-to-noise ratio for low-abundance analyte detection [3][4]. This is particularly valuable in HPLC-based amino acid or peptide analysis where trace-level quantification is required, and in fluorescence microscopy where strong, stable signals minimize photobleaching artifacts and reduce laser power requirements [3].

Localization of GB-Positive Tumor Cells

In cancer research, dansyl fluoride serves as a specialized probe for the enzyme guanidinobenzoatase (GB), which is associated with tumor cell surfaces in certain carcinomas [5]. Treatment of frozen tissue sections with dansyl fluoride results in blue fluorescent labeling of GB-positive cells, enabling their specific identification and localization within the tissue architecture. This application is unique to dansyl fluoride and is not achievable with other common fluorogenic reagents like dansyl chloride or FITC [5].

Application
Selection Property
Validation Focus
Serine protease active-site titration
Stoichiometric labeling specificity
1:1 fluorophore:active site incorporation
Acetylcholinesterase inhibitor development
High-potency dansyl conjugate
Relative inhibitory activity in FP inhibitor series
High-sensitivity fluorescence detection
High quantum yield fluorophore
Signal-to-noise ratio in low-abundance assays
Research tissue localization of GB-positive cells
GB enzyme-specific binding
Specificity of fluorescent cell labeling in tissue sections

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
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